Capso

Description

Propriétés

IUPAC Name |

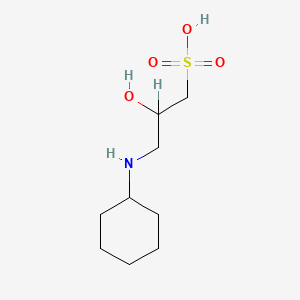

3-(cyclohexylamino)-2-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S/c11-9(7-15(12,13)14)6-10-8-4-2-1-3-5-8/h8-11H,1-7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEWUCPYEUEQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994211 | |

| Record name | 3-(Cyclohexylamino)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73463-39-5 | |

| Record name | CAPSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73463-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073463395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cyclohexylamino)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanesulfonic acid, 3-(cyclohexylamino)-2-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAPSO Buffer: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid, commonly known as CAPSO, is a zwitterionic biological buffer that has become an indispensable tool in a wide array of biochemical, molecular biology, and drug development applications. Its unique chemical properties, including a high buffering capacity in the alkaline pH range and minimal metal ion chelation, make it a superior choice for sensitive experimental systems. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols, and its applications in research and drug development.

Core Properties of this compound Buffer

This compound belongs to the group of "Good's" buffers, which are valued for their stability, high water solubility, and low interference with biological processes. The presence of a hydroxyl group in its structure increases its hydrophilicity compared to its analogue, CAPS (N-cyclohexyl-3-aminopropanesulfonic acid).[1]

Physicochemical and Thermodynamic Properties

A thorough understanding of the physicochemical and thermodynamic properties of a buffer is crucial for its effective application. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Full Chemical Name | N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid | [2] |

| CAS Number | 73463-39-5 | [2] |

| Molecular Formula | C₉H₁₉NO₄S | [2] |

| Molecular Weight | 237.32 g/mol | [2] |

| Appearance | White crystalline powder | |

| pKa at 25°C | 9.6 | |

| Effective pH Range | 8.9 - 10.3 | |

| **d(pKa)/dT (°C⁻¹) ** | -0.018 | |

| Enthalpy of Ionization (ΔH°, kJ/mol) | 46.67 | |

| Heat Capacity Change (ΔCp°, J/mol·K) | 21 |

Note: The negative d(pKa)/dT value indicates that the pKa of this compound decreases as the temperature increases. This is a critical consideration when preparing and using the buffer at temperatures other than 25°C.

Applications in Research and Drug Development

This compound's unique properties lend it to a variety of applications where maintaining a stable alkaline pH is critical.

Protein Electrotransfer (Western Blotting)

This compound is widely used as a transfer buffer in Western blotting, particularly for the electrotransfer of proteins to nitrocellulose or PVDF membranes. Its high pH is especially advantageous for the efficient transfer of basic proteins (with high isoelectric points), which can be problematic with standard transfer buffers like Towbin buffer.

Protein Sequencing

In N-terminal protein sequencing using Edman degradation, the purity of the protein sample is paramount. This compound is an excellent choice for the final purification steps and for electrotransfer prior to sequencing because, unlike buffers containing primary amines (e.g., Tris or glycine), it does not interfere with the sequencing chemistry.

Lysis Buffer for Membrane Protein Extraction

The extraction and solubilization of membrane proteins require mild conditions to maintain their structural integrity and function. This compound is often a key component of lysis buffers for this purpose, as its buffering capacity in a mild alkaline environment helps to prevent protein denaturation and aggregation.

Diagnostic Assays

In the development of diagnostic assays, such as ELISA and lateral flow assays, maintaining a stable pH is crucial for the reliability and reproducibility of the results. Zwitterionic buffers like this compound are beneficial in these systems as they can help to minimize non-specific binding of antibodies and other proteins to the solid phase, thereby reducing background noise and improving the signal-to-noise ratio. While specific commercial assay formulations are proprietary, the principles of immunoassay development suggest the utility of buffers with this compound's characteristics in the dilution of samples, antibodies, and in washing steps to maintain optimal binding conditions.

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound buffer in key applications.

Preparation of a 10x this compound Stock Solution (1 M, pH 9.6 at 25°C)

-

Weighing: Weigh out 237.32 g of this compound powder.

-

Dissolving: In a beaker, dissolve the this compound powder in approximately 800 mL of high-purity, nuclease-free water. Stir until fully dissolved.

-

pH Adjustment: Carefully adjust the pH of the solution to 9.6 using a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M NaOH). Monitor the pH continuously with a calibrated pH meter.

-

Final Volume: Once the desired pH is reached, transfer the solution to a graduated cylinder and add water to a final volume of 1 L.

-

Sterilization and Storage: Sterilize the solution by filtration through a 0.22 µm filter. Store the 10x stock solution at room temperature.

Protocol for Protein Electrotransfer (Western Blotting) using this compound Buffer

1. Preparation of 1x this compound Transfer Buffer (pH 9.6):

-

100 mL of 10x this compound Stock Solution (1 M, pH 9.6)

-

200 mL of Methanol

-

700 mL of high-purity water

-

Combine the components and mix well. Cool the buffer to 4°C before use.

2. Electrotransfer Procedure:

-

After SDS-PAGE, equilibrate the gel in 1x this compound Transfer Buffer for 10-15 minutes.

-

Activate the PVDF membrane by immersing it in 100% methanol for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibration in the 1x this compound Transfer Buffer for at least 5 minutes. If using a nitrocellulose membrane, equilibrate it directly in the transfer buffer.

-

Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your blotting apparatus. Ensure no air bubbles are trapped between the layers.

-

Place the transfer stack in the blotting apparatus, ensuring the correct orientation (gel towards the cathode, membrane towards the anode).

-

Fill the apparatus with cold 1x this compound Transfer Buffer.

-

Perform the electrotransfer at a constant voltage or current according to the manufacturer's recommendations. A typical condition is 100 V for 1-2 hours. The optimal transfer time may need to be determined empirically based on the molecular weight of the target protein.

-

After transfer, disassemble the apparatus and proceed with downstream applications such as membrane staining or immunodetection.

Representative Protocol for an Indirect ELISA

While specific ELISA protocols are highly target-dependent, the following provides a general framework where a this compound-based buffer could be employed, for instance, as a wash buffer or antibody dilution buffer, particularly when dealing with alkaline phosphatase-conjugated secondary antibodies where a higher pH is favorable.

1. Reagents:

-

Coating Buffer: 100 mM Sodium Bicarbonate, pH 9.6

-

Wash Buffer: 10 mM this compound, 150 mM NaCl, 0.05% Tween-20, pH 9.0

-

Blocking Buffer: 1% BSA in Wash Buffer

-

Antibody Dilution Buffer: 1% BSA in Wash Buffer

-

Substrate and Stop Solution: As per manufacturer's instructions for the chosen enzyme conjugate.

2. Procedure:

-

Coating: Coat the wells of a 96-well microplate with the antigen diluted in Coating Buffer (e.g., 1-10 µg/mL). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Primary Antibody Incubation: Add the primary antibody, diluted in Antibody Dilution Buffer, to each well. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in Antibody Dilution Buffer. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add the substrate solution and incubate until sufficient color develops.

-

Stopping the Reaction: Add the stop solution.

-

Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Protein Electrotransfer Workflow using this compound Buffer

Caption: A workflow diagram illustrating the key steps of protein electrotransfer using this compound buffer.

Advantages of this compound in Protein Electrotransfer

Caption: A logical diagram showing the key properties of this compound and their resulting advantages.

References

A Technical Guide to CAPSO Buffer: Properties, pH Range, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO) is a zwitterionic biological buffer, a class of compounds often referred to as "Good's buffers." Its utility in a variety of biochemical and molecular biology applications stems from its pKa value, which falls within the alkaline range, making it an excellent choice for maintaining stable pH in high pH systems. This technical guide provides an in-depth overview of this compound buffer, including its physicochemical properties, effective pH range, and detailed protocols for its application in key laboratory techniques.

Core Properties of this compound Buffer

This compound is valued in research and drug development for its specific chemical characteristics that minimize interference with biological systems. Key quantitative data for this compound are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉NO₄S | [1] |

| Molecular Weight | 237.32 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Useful pH Range | 8.9 – 10.3 | [1][3] |

Thermodynamic Properties

| Property | Value | Reference(s) |

| pKa at 25°C | 9.6 | |

| d(pKa)/dT | -0.018 |

The negative d(pKa)/dT value indicates that the pKa of this compound decreases as the temperature increases. This is a critical consideration for experiments conducted at temperatures other than 25°C.

Buffer Preparation and pH Adjustment

Accurate preparation of this compound buffer is crucial for experimental reproducibility. The following protocol outlines the steps for preparing a stock solution and adjusting its pH.

Experimental Protocol: Preparation of 0.5 M this compound Stock Solution, pH 9.6

Materials:

-

This compound (MW: 237.32 g/mol )

-

High-purity, deionized water

-

10 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Volumetric flask (1 L)

-

Stir plate and stir bar

Procedure:

-

Weighing this compound: Accurately weigh 118.66 g of this compound powder and transfer it to a 1 L beaker.

-

Dissolution: Add approximately 800 mL of deionized water to the beaker and add a stir bar. Place the beaker on a stir plate and stir until the this compound powder is completely dissolved.

-

pH Adjustment: While stirring, slowly add 10 M NaOH solution dropwise. Continuously monitor the pH using a calibrated pH meter. Continue adding NaOH until the pH of the solution reaches 9.6.

-

Final Volume Adjustment: Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsewater to the flask to ensure a complete transfer.

-

Bringing to Volume: Add deionized water to the flask until the bottom of the meniscus reaches the 1 L calibration mark.

-

Homogenization and Storage: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. The prepared buffer should be stored at 4°C. For applications requiring sterility, the buffer can be filter-sterilized through a 0.22 µm filter.

Figure 1. A workflow diagram illustrating the key steps in the preparation of a this compound buffer solution.

Applications in Research and Drug Development

This compound buffer's high pH range makes it particularly suitable for a number of specialized applications where maintaining an alkaline environment is critical.

Immunoblotting and Electrotransfer

This compound buffer is frequently used in Western blotting and other immunoblotting techniques, particularly for the electrotransfer of proteins from polyacrylamide gels to membranes such as PVDF or nitrocellulose. The high pH of the buffer facilitates the efficient transfer of proteins, especially those with high isoelectric points (pI).

Materials:

-

Polyacrylamide gel with separated proteins

-

PVDF or nitrocellulose membrane

-

Filter paper

-

Transfer apparatus

-

Cooled 1X this compound Transfer Buffer (10 mM this compound, 10% Methanol, pH 10.0)

Procedure:

-

Gel Equilibration: After electrophoresis, carefully remove the gel from the cassette and equilibrate it in 1X this compound Transfer Buffer for 10-15 minutes.

-

Membrane Preparation: Cut a piece of PVDF or nitrocellulose membrane to the size of the gel. If using PVDF, activate it by briefly immersing in methanol, followed by a rinse in deionized water, and then equilibration in the transfer buffer.

-

Assemble the Transfer Sandwich: Assemble the transfer stack in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.

-

Electrotransfer: Place the transfer cassette into the tank, ensuring the membrane is positioned towards the positive electrode (anode). Fill the tank with cold 1X this compound Transfer Buffer. Perform the transfer at optimized conditions (e.g., 100 V for 60-90 minutes or 30 V overnight). It is recommended to use a cooling unit or perform the transfer in a cold room to dissipate heat.

-

Post-Transfer: Disassemble the transfer sandwich. The membrane can be stained with a reversible dye like Ponceau S to verify transfer efficiency.

Figure 2. A generalized workflow for the electrotransfer of proteins from a polyacrylamide gel to a membrane using a transfer buffer.

Enzyme Assays

For enzymes that exhibit optimal activity in alkaline conditions, such as alkaline phosphatase, this compound can be an effective buffering agent. Its minimal reactivity with enzymes and proteins makes it a suitable choice for kinetic studies.

Materials:

-

Enzyme solution

-

Substrate solution

-

This compound buffer at the desired pH and concentration

-

Spectrophotometer or other detection instrument

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., cuvette or microplate well), combine the this compound buffer, substrate solution at various concentrations, and any other necessary reaction components.

-

Pre-incubation: Pre-incubate the reaction mixtures at the desired assay temperature.

-

Initiate Reaction: Initiate the enzymatic reaction by adding a small volume of the enzyme solution to the reaction mixture.

-

Data Acquisition: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve. Plot V₀ against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Membrane Protein Extraction

The extraction and solubilization of membrane proteins is a critical step in their characterization. The use of a high pH buffer can aid in the extraction of peripheral membrane proteins by disrupting electrostatic interactions with the membrane. This compound, with its high buffering range, can be employed in such protocols.

Materials:

-

Isolated cell membranes

-

This compound Extraction Buffer (e.g., 50 mM this compound, pH 10.0, with protease inhibitors)

-

Ultracentrifuge

Procedure:

-

Resuspension: Resuspend the isolated membrane pellet in the cold this compound Extraction Buffer.

-

Incubation: Incubate the suspension on ice with gentle agitation for a specified period (e.g., 30-60 minutes) to allow for the dissociation of peripheral proteins.

-

Ultracentrifugation: Pellet the membrane fragments by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized peripheral membrane proteins.

-

Further Analysis: The extracted proteins can then be further purified and analyzed by methods such as SDS-PAGE, immunoblotting, or mass spectrometry.

Figure 3. A logical diagram illustrating the principle of extracting peripheral membrane proteins using a high pH buffer.

Conclusion

This compound is a versatile and valuable buffer for a range of applications in biological and pharmaceutical research that require a stable alkaline pH. Its well-defined physicochemical properties, including its pKa and temperature dependence, allow for the precise control of experimental conditions. By following the detailed protocols provided in this guide, researchers can effectively utilize this compound buffer to achieve reliable and reproducible results in immunoblotting, enzyme kinetics, and membrane protein studies. As with any experimental system, optimization of buffer concentration, pH, and other parameters for the specific application is recommended to ensure optimal performance.

References

In-Depth Technical Guide to CAPSO Buffer: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the zwitterionic buffer CAPSO (3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid), with a core focus on its acid dissociation constant (pKa). This document offers detailed quantitative data, experimental methodologies for pKa determination, and visual representations of key concepts and workflows to support researchers in the effective application of this compound in their work.

Core Physicochemical Properties of this compound

This compound is a widely utilized buffer in biochemistry and molecular biology, particularly in applications requiring a stable alkaline pH environment.[1][2][3] Its zwitterionic nature, conferred by a sulfonic acid group and a secondary amine, makes it suitable for a variety of biological applications.[4]

Quantitative Data Summary

The acid dissociation constant (pKa) of a buffer is a critical parameter that defines the pH range over which it can effectively resist changes in hydrogen ion concentration. The pKa of this compound, like many other buffers, is dependent on temperature. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid |

| Molecular Formula | C₉H₁₉NO₄S |

| Molecular Weight | 237.32 g/mol [1] |

| Useful pH Range | 8.9 - 10.3 |

| Appearance | White crystalline powder |

Table 2: Temperature Dependence of this compound pKa

The pKa of this compound exhibits a negative correlation with temperature. The thermodynamic pKa (pKa⁰), which represents the pKa at infinite dilution at 25°C, is a true constant for the buffer. The change in pKa with temperature (ΔpKa/°C) allows for the calculation of the pKa at various experimental conditions.

| Parameter | Value |

| Thermodynamic pKa (pKa⁰) at 25°C | 9.498 |

| Temperature Coefficient (ΔpKa/°C) | -0.030 |

Calculated pKa values at different temperatures based on the thermodynamic pKa and temperature coefficient:

| Temperature (°C) | Calculated pKa |

| 5 | 10.098 |

| 15 | 9.798 |

| 25 | 9.498 |

| 37 | 9.138 |

Experimental Protocol: Determination of this compound pKa by Potentiometric Titration

The following protocol outlines a generalized yet detailed methodology for the determination of the pKa value of a zwitterionic buffer such as this compound using potentiometric titration. This method involves the gradual addition of a strong acid or base to the buffer solution while monitoring the pH.

Materials and Reagents

-

This compound powder

-

Deionized water (high purity)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

Procedure

-

Preparation of the this compound Solution:

-

Accurately weigh a specific amount of this compound powder to prepare a solution of known concentration (e.g., 0.1 M).

-

Dissolve the this compound powder in a known volume of deionized water.

-

Add a neutral salt, such as KCl, to maintain a constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Place the this compound solution in a beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Fill a burette with the standardized 0.1 M HCl or 0.1 M NaOH solution.

-

-

Titration Process:

-

Begin stirring the this compound solution at a constant, gentle rate.

-

Record the initial pH of the solution.

-

Add small, precise increments of the titrant (HCl or NaOH) from the burette to the this compound solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue this process until the pH changes become minimal, indicating that the buffer has been fully protonated or deprotonated.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the buffer molecules are in their acidic form and half are in their basic form. This corresponds to the midpoint of the steepest part of the titration curve (the inflection point).

-

To determine the inflection point more accurately, a first or second derivative plot of the titration curve can be generated. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point, and the pKa can be calculated from this.

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important relationships and processes related to the use of this compound buffer.

Caption: The relationship between temperature and the pKa of this compound buffer.

Caption: A generalized experimental workflow for determining the pKa of a buffer.

Applications in Research

This compound is particularly valuable in experimental systems that require a stable, high pH environment. One of its primary applications is in protein chemistry, specifically in Western blotting and protein sequencing. The alkaline conditions provided by this compound facilitate the efficient transfer of proteins, especially those with high isoelectric points, from polyacrylamide gels to membranes such as PVDF or nitrocellulose. Its use helps to maintain the native conformation of proteins and prevent non-specific binding during immunoprecipitation experiments.

References

- 1. The role of this compound buffer in immunoblotting and immunoprecipitation experiments [vacutaineradditives.com]

- 2. The differences in properties and uses between CAPS and this compound, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. This compound Buffer [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

CAPSO Zwitterionic Buffer: A Technical Guide for Researchers

An In-depth Examination of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic Acid for Advanced Biological Research and Drug Development

Introduction

In the intricate landscape of biochemical and pharmaceutical research, the precise control of pH is paramount. The choice of buffering agent can significantly influence experimental outcomes, from enzyme kinetics to protein crystallization. 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, commonly known as CAPSO, has emerged as a versatile and reliable zwitterionic buffer for a wide range of applications, particularly those requiring a stable alkaline environment. This technical guide provides a comprehensive overview of the core characteristics of this compound, detailed experimental protocols, and a quantitative analysis of its physicochemical properties to support its effective implementation in research and development.

This compound is a structural analog of the well-known "Good's buffers," though not one of the original set. Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a secondary amine, provides excellent buffering capacity in the pH range of 8.9 to 10.3.[1][2][3][4][5] A key advantage of this compound is its minimal reactivity with proteins and enzymes, coupled with a very low propensity for binding metal ions, making it an ideal choice for studies involving metal-dependent enzymes.

Core Physicochemical Characteristics

The utility of a buffer is defined by its physicochemical properties. The following tables summarize the key quantitative data for this compound, providing a clear reference for experimental design.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | |

| Molecular Formula | C₉H₁₉NO₄S | |

| Molecular Weight | 237.32 g/mol | |

| Appearance | White crystalline powder | |

| pKa at 25°C | 9.6 | |

| Useful pH Range | 8.9 – 10.3 | |

| d(pKa)/dT (°C⁻¹) | -0.018 | |

| Solubility in Water | Good | |

| Metal Ion Binding | Negligible |

Table 2: Temperature Dependence of this compound pKa

The pKa of a buffer is temperature-dependent. The change in pKa with temperature (d(pKa)/dT) for this compound is -0.018. This negative value indicates that the pKa decreases as the temperature increases. This is a critical consideration when preparing and using this compound buffers for experiments conducted at temperatures other than 25°C.

| Temperature (°C) | Calculated pKa |

| 4 | 9.98 |

| 20 | 9.69 |

| 25 | 9.60 |

| 30 | 9.51 |

| 37 | 9.39 |

Note: Calculated using the formula: pKa(T) = pKa(25°C) + (T - 25) * d(pKa)/dT, with a d(pKa)/dT of -0.018.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the preparation and application of this compound buffer in various experimental contexts.

Preparation of this compound Buffer

The following workflow outlines the standard procedure for preparing a this compound buffer solution.

Methodology:

-

Weighing: Accurately weigh the required mass of this compound powder based on the desired final concentration and volume.

-

Dissolution: In a beaker, dissolve the this compound powder in approximately 80% of the final volume of high-purity deionized water. Use a magnetic stirrer to facilitate dissolution.

-

pH Adjustment: While continuously stirring and monitoring with a calibrated pH meter, slowly add a concentrated solution of NaOH (e.g., 1 M) or HCl to adjust the pH to the desired value within this compound's buffering range (8.9-10.3).

-

Final Volume Adjustment: Once the target pH is reached, transfer the solution to a volumetric flask and add deionized water to the final volume mark.

-

Sterilization and Storage: For applications requiring sterile conditions, filter the buffer through a 0.22 µm sterile filter. Store the prepared buffer at 4°C to minimize microbial growth and pH shift due to CO₂ absorption.

Application in Western Blotting

This compound buffer is particularly advantageous for the electrotransfer of high molecular weight and basic proteins during Western blotting. Its high pH ensures that most proteins carry a net negative charge, facilitating their migration from the gel to the membrane.

References

- 1. Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers NovoPro [novoprolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Choosing the Right Buffer by pH and pKa - Blogue - Hopax Fine Chemicals [hopaxfc.com]

- 4. The differences in properties and uses between CAPS and this compound, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. You are being redirected... [bio-world.com]

Applications of CAPSO in Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-3-amino-2-hydroxypropanesulfonic acid (CAPSO) is a zwitterionic biological buffer that has become an invaluable tool in various biochemical applications. As a member of the Good's buffers group, this compound is particularly noted for its high pKa of approximately 9.6, providing excellent buffering capacity in the alkaline pH range of 8.9 to 10.3.[1] Its chemical structure, featuring a cyclohexyl ring and a hydroxyl group, imparts unique properties such as increased hydrophilicity compared to its analogue CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) and a very low metal-binding constant.[1][2] These characteristics make this compound an ideal buffer for a variety of sensitive biochemical and molecular biology procedures where maintaining a stable alkaline environment and minimizing metal ion interference are critical.

This technical guide provides a comprehensive overview of the core applications of this compound in biochemistry, complete with detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in leveraging the full potential of this versatile buffering agent.

Core Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for its effective application.

| Property | Value | Reference |

| Full Chemical Name | N-cyclohexyl-3-amino-2-hydroxypropanesulfonic acid | [3] |

| Molecular Formula | C₉H₁₉NO₄S | [3] |

| Molecular Weight | 237.32 g/mol | |

| pKa (at 25°C) | 9.6 | |

| Useful pH Range | 8.9 - 10.3 | |

| Appearance | White crystalline powder | |

| Solubility in Water | High | |

| Metal-Binding Constant | Very low |

Key Applications in Biochemistry

This compound's unique properties lend themselves to a range of applications where a high pH is required or advantageous.

Electrophoresis: Western Blotting and Immunoblotting

This compound is extensively used as a component of transfer buffers in Western blotting, particularly for the efficient transfer of high molecular weight (HMW) and basic proteins (with high isoelectric points, pI). The alkaline environment created by this compound buffers (typically pH 9.5-11) helps to ensure that most proteins carry a net negative charge, promoting their migration from the polyacrylamide gel to the blotting membrane.

Quantitative Comparison of Transfer Buffers:

While direct quantitative comparisons are limited in publicly available literature, the established properties of this compound suggest superior performance for specific protein types compared to the more traditional Towbin buffer (Tris-Glycine).

| Feature | This compound Buffer | Towbin Buffer | Reference |

| Typical pH | 9.5 - 11.0 | ~8.3 | |

| Primary Application | High molecular weight (>150 kDa) and basic proteins | General purpose, broad range of protein sizes | |

| Key Advantage | High pH facilitates the transfer of proteins that are difficult to elute from the gel. The absence of glycine makes it suitable for subsequent N-terminal protein sequencing. | Well-established and widely used, effective for a broad range of proteins. |

Experimental Workflow: Western Blotting using this compound Transfer Buffer

Enzyme Kinetics Assays

This compound is an excellent choice for studying enzymes that exhibit optimal activity at alkaline pH, such as alkaline phosphatase. Its minimal reactivity and low potential for interference with enzyme activity make it a reliable buffer for kinetic studies. A significant advantage of this compound is its very low metal-binding constant, which is crucial for assays involving metal-dependent enzymes, as it does not chelate the essential metal cofactors.

Experimental Workflow: Enzyme Kinetics Assay

Membrane Protein Extraction

The extraction and solubilization of membrane proteins often require specific conditions to maintain their structural integrity and function. For peripheral membrane proteins, which are associated with the membrane through non-covalent interactions, high pH buffers can be employed for their extraction. This compound, with its buffering range of 8.9-10.3, provides a suitable alkaline environment to disrupt these interactions and release the proteins from the membrane.

Logical Relationship in Peripheral Membrane Protein Extraction

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique. The composition of the running buffer is a critical parameter that influences the separation efficiency. While specific, detailed protocols for using this compound in CE are not abundant in the literature, its properties make it a potentially suitable buffer component, especially for the separation of basic proteins where a high pH environment can help manage protein charge and interaction with the capillary wall.

Experimental Protocols

Protocol 1: Preparation of this compound Buffer (10x Stock Solution, 100 mM, pH 9.6)

Materials:

-

This compound (MW: 237.32 g/mol )

-

Deionized water (dH₂O)

-

1 M NaOH

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 23.73 g of this compound powder and transfer it to a 1 L beaker.

-

Add approximately 800 mL of dH₂O to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound powder is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 1 M NaOH dropwise to the this compound solution while continuously monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches 9.6.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to the 1 L mark.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the buffer at 4°C. For working solutions, dilute the 10x stock as required.

Protocol 2: Western Blotting with this compound Transfer Buffer

This protocol outlines the key steps for performing a wet transfer of proteins using a this compound-based buffer.

Materials:

-

Polyacrylamide gel with separated proteins

-

PVDF or nitrocellulose membrane

-

Blotting paper

-

This compound Transfer Buffer (10 mM this compound, 10% methanol, pH 10.0). To prepare 1 L:

-

100 mL of 10x this compound stock (100 mM, pH 10.0)

-

100 mL Methanol

-

800 mL dH₂O

-

-

Wet transfer apparatus

-

Power supply

Procedure:

-

Gel Equilibration: After SDS-PAGE, carefully remove the gel and equilibrate it in this compound Transfer Buffer for 15-20 minutes.

-

Membrane Preparation:

-

If using PVDF, activate the membrane by immersing it in 100% methanol for 30 seconds.

-

Rinse the activated PVDF or nitrocellulose membrane in dH₂O for 2 minutes.

-

Equilibrate the membrane in this compound Transfer Buffer for at least 5 minutes.

-

-

Assemble the Transfer Sandwich:

-

Assemble the sandwich in a tray containing this compound Transfer Buffer in the following order (from cathode to anode): fiber pad, 2-3 sheets of blotting paper, equilibrated gel, membrane, 2-3 sheets of blotting paper, fiber pad.

-

Use a roller to gently remove any air bubbles between the layers.

-

-

Electrotransfer:

-

Place the transfer sandwich into the wet transfer apparatus.

-

Fill the tank with cold this compound Transfer Buffer.

-

Perform the transfer at a constant voltage (e.g., 100 V for 1 hour) or constant current, as optimized for your specific protein and apparatus. It is recommended to perform the transfer at 4°C to minimize heat generation.

-

-

Post-Transfer:

-

Disassemble the transfer sandwich.

-

Optional: Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.

-

Proceed with blocking and immunodetection steps as per your standard protocol.

-

Protocol 3: Alkaline Phosphatase Enzyme Kinetics Assay using this compound Buffer

This protocol provides a general framework for determining the Michaelis-Menten constants (Km and Vmax) of alkaline phosphatase using this compound buffer.

Materials:

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

-

This compound Buffer (100 mM, pH 10.0)

-

p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM)

-

Stop solution (e.g., 3 M NaOH)

-

Spectrophotometer or microplate reader

-

96-well plate or cuvettes

Procedure:

-

Prepare Substrate Dilutions: Prepare a series of pNPP dilutions in this compound buffer to achieve a range of final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 mM) in the final reaction mixture.

-

Enzyme Preparation: Prepare a working solution of alkaline phosphatase in this compound buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Reaction Setup:

-

In a 96-well plate, add the different pNPP dilutions to individual wells.

-

Include a blank for each substrate concentration containing all components except the enzyme.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction: Add the enzyme working solution to each well to start the reaction.

-

Monitor the Reaction: Immediately begin measuring the absorbance of the product (p-nitrophenol) at 405 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The velocity is proportional to the change in absorbance per unit time.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Conclusion

This compound is a highly effective and versatile biological buffer with significant advantages in a range of biochemical applications. Its ability to maintain a stable alkaline pH, coupled with its low metal-binding capacity and minimal reactivity, makes it an excellent choice for Western blotting of challenging proteins, kinetic studies of alkaline and metal-dependent enzymes, and the extraction of peripheral membrane proteins. By understanding its core properties and utilizing optimized protocols, researchers can enhance the reliability and success of their experiments. This guide provides a solid foundation for the application of this compound in your research endeavors.

References

- 1. Purification of recombinant proteins with high isoelectric points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The differences in properties and uses between CAPS and this compound, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. The role of this compound buffer in immunoblotting and immunoprecipitation experiments [vacutaineradditives.com]

The Role of CAPSO in Advanced Protein Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological buffers, 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid (CAPSO) has emerged as a critical tool for a variety of applications in protein research. Its unique chemical properties, particularly its alkaline buffering range, make it an invaluable component in experimental workflows ranging from protein separation to the characterization of enzymatic activity. This technical guide provides an in-depth exploration of this compound's applications, supported by detailed experimental protocols and quantitative data to inform and guide researchers in their work.

This compound is a zwitterionic buffer with a pKa of 9.6 at 25°C, providing a useful buffering range from pH 8.9 to 10.3. This positions it as a suitable alternative to more traditional buffers, especially in protocols requiring a stable alkaline environment.

Core Properties and Applications

The utility of this compound in protein research is underscored by its distinct physicochemical characteristics. Its cyclohexyl group imparts a degree of hydrophobicity, while the sulfonate and hydroxyl groups ensure aqueous solubility. A key advantage of this compound is its minimal metal-binding capacity, making it an excellent choice for studying metal-dependent enzymes without interference from the buffer itself.[1]

Primary applications of this compound in protein research include:

-

Electrophoresis and Western Blotting: this compound is frequently employed in transfer buffers for Western blotting, particularly for the efficient transfer of high molecular weight (HMW) and basic proteins.[2][3]

-

Protein Extraction: It is a component of lysis buffers, especially for the extraction of membrane proteins where maintaining protein integrity and activity is paramount.[4]

-

Enzyme Kinetics: The alkaline buffering range of this compound is well-suited for studying enzymes that exhibit optimal activity at high pH values, such as alkaline phosphatase.

-

Protein Crystallization: The choice of buffer is critical in protein crystallization, and this compound can be a valuable component in screening for optimal crystallization conditions.

-

Protein Stability Analysis: Maintaining a stable pH is crucial for studying protein conformation and stability using techniques like circular dichroism (CD) spectroscopy.

Quantitative Data Summary

The selection of an appropriate buffer is a critical experimental parameter. While extensive direct quantitative comparisons are not always available in published literature, the following tables summarize available data and highlight the performance of this compound in various applications.

Table 1: Physicochemical Properties of this compound and Common Alkaline Buffers

| Buffer | pKa (25°C) | Useful pH Range | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | 9.6 | 8.9 - 10.3 | 237.32 | Good for HMW and basic proteins; minimal metal binding. |

| CAPS | 10.4 | 9.7 - 11.1 | 221.32 | Higher pH range than this compound; suitable for very alkaline conditions. |

| AMPSO | 9.0 | 8.3 - 9.7 | 243.31 | Useful for transfer of strongly basic proteins. |

| CHES | 9.3 | 8.6 - 10.0 | 207.29 | Often used in capillary electrophoresis. |

| Towbin (Tris-Glycine) | 8.3 (Tris) | 7.5 - 9.0 (Tris) | N/A | Standard, general-purpose transfer buffer. |

Table 2: Qualitative Comparison of Transfer Buffers for High Molecular Weight (HMW) Proteins

| Feature | This compound Buffer | CAPS Buffer | Towbin Buffer |

| pH | ~10.0 - 11.0 | ~11.0 | ~8.3 |

| Primary Application | HMW proteins, basic proteins | HMW proteins, N-terminal sequencing | General purpose, broad range of protein sizes |

| Key Advantage | High pH facilitates elution of large proteins from the gel. | Higher pH may enhance transfer of very large or basic proteins; glycine-free. | Well-established and widely used. |

| Considerations | Methanol concentration may need optimization. | Higher voltage or longer transfer times may be necessary. | Can be less efficient for proteins >150 kDa. |

Experimental Protocols

Detailed and reproducible protocols are the foundation of successful research. The following sections provide step-by-step methodologies for key experiments involving this compound.

Protocol 1: this compound-Based Western Blot Transfer Buffer for HMW Proteins

This protocol is optimized for the wet transfer of proteins larger than 150 kDa.

Materials:

-

This compound (3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid)

-

Methanol

-

Deionized water (dH₂O)

-

Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Prepare 1 L of 10x this compound Stock Solution (100 mM, pH 10.0):

-

Dissolve 23.73 g of this compound in 800 mL of dH₂O.

-

Adjust the pH to 10.0 with NaOH.

-

Bring the final volume to 1 L with dH₂O.

-

Store at 4°C.

-

-

Prepare 1 L of 1x this compound Transfer Buffer:

-

Combine 100 mL of 10x this compound Stock Solution with 100 mL of methanol and 800 mL of dH₂O. For proteins >200 kDa, reducing the methanol to 10% (100 mL) and increasing the dH₂O to 800 mL can improve transfer efficiency.

-

Cool the buffer to 4°C before use.

-

Experimental Workflow for Western Blot Transfer:

Figure 1. A generalized workflow for Western blotting using a this compound-based transfer buffer.

Protocol 2: Lysis Buffer for Membrane Protein Extraction

This protocol provides a starting point for the extraction of membrane proteins using a this compound-containing lysis buffer. Optimization may be required depending on the specific protein and cell type.

Materials:

-

This compound

-

Sodium chloride (NaCl)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Triton X-100 or other suitable non-ionic detergent

-

Protease inhibitor cocktail

-

Deionized water (dH₂O)

-

Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Prepare 100 mL of Lysis Buffer (50 mM this compound, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 9.0):

-

Dissolve 1.187 g of this compound, 0.877 g of NaCl, and 0.037 g of EDTA in 80 mL of dH₂O.

-

Adjust the pH to 9.0 with NaOH.

-

Add 1 mL of 10% Triton X-100.

-

Bring the final volume to 100 mL with dH₂O.

-

Just before use, add protease inhibitor cocktail according to the manufacturer's instructions.

-

Experimental Workflow for Membrane Protein Extraction:

Figure 2. A generalized workflow for the extraction of membrane proteins using a this compound-based lysis buffer.

Signaling Pathway Analysis: A Note on Application

While this compound is a versatile buffer for a wide range of biochemical assays, its direct and indispensable role in a specific, universally recognized signaling pathway is not prominently documented in the literature. Its utility lies in providing the stable alkaline environment necessary for the reliable activity of enzymes that may be components of various signaling cascades. For example, the activity of alkaline phosphatases, which are involved in dephosphorylation events in numerous signaling pathways, can be robustly assayed using this compound buffer. The selection of this compound in such an assay would be to ensure optimal enzyme kinetics rather than being a direct modulator of the signaling pathway itself.

Conclusion

This compound is a valuable and often superior alternative to traditional biological buffers for a variety of applications in protein research. Its ability to maintain a stable alkaline pH, coupled with its low metal-binding affinity, makes it particularly well-suited for the study of high molecular weight proteins, basic proteins, and metal-dependent enzymes. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to effectively integrate this compound into their experimental workflows, thereby enhancing the quality and reliability of their research outcomes. As with any experimental component, empirical optimization for each specific application is recommended to achieve the best possible results.

References

- 1. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Types of Western Blot Transfer Buffers | Bio-Rad [bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. The differences in properties and uses between CAPS and this compound, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Capso Buffer: An In-depth Technical Guide for Alkaline pH Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Capso (3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid), a zwitterionic biological buffer valued for its performance in alkaline pH applications. This document delves into its physicochemical properties, provides detailed experimental protocols, and discusses its various applications in research and development.

Introduction to this compound Buffer

This compound, or 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, is a synthetic organic chemical compound widely used as a buffering agent in biochemistry and molecular biology.[1] It belongs to the family of "Good's buffers," which are characterized by their pKa values near physiological pH, high water solubility, and minimal interaction with biological components.[2] With a pKa of approximately 9.6 at 25°C, this compound is particularly well-suited for maintaining a stable pH in the alkaline range of 8.9 to 10.3.[3]

The zwitterionic nature of this compound, conferred by its sulfonic acid and secondary amine groups, provides it with good buffering capacity without contributing to a high ionic strength in solution. A notable advantage of this compound is its very low metal-binding capacity, making it an excellent choice for studying metal-dependent enzymes where the concentration of free metal ions is a critical parameter.[4] Its high water solubility and stability in solution further contribute to its utility in a variety of experimental settings.[5]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a buffer is essential for its effective application. The key properties of this compound are summarized in the table below, alongside those of the structurally similar CAPS buffer for comparison.

| Property | This compound | CAPS |

| Full Chemical Name | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | 3-(cyclohexylamino)-1-propanesulfonic acid |

| CAS Number | 73463-39-5 | 1135-40-6 |

| Molecular Formula | C₉H₁₉NO₄S | C₉H₁₉NO₃S |

| Molecular Weight | 237.32 g/mol | 221.32 g/mol |

| pKa (at 25°C) | 9.6 | 10.4 |

| Buffering pH Range | 8.9 – 10.3 | 9.7 – 11.1 |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 270-274°C | >300 °C |

| Metal Ion Binding | Negligible | Negligible |

| Solubility in Water | Good | Good |

Experimental Protocols

This section provides detailed methodologies for the preparation and application of this compound buffer in various experimental contexts. While specific protocols for this compound are not always available, the following protocols for the closely related CAPS buffer can be readily adapted for this compound by adjusting the pH to its optimal buffering range (pH 8.9-10.3).

Preparation of a 0.2 M this compound Buffer Stock Solution (pH 9.6)

Materials:

-

This compound (MW: 237.32 g/mol )

-

Deionized water (dH₂O)

-

Sodium hydroxide (NaOH), 1 M solution

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 47.46 g of this compound powder.

-

Transfer the powder to a 1 L beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add the 1 M NaOH solution dropwise while monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches 9.6.

-

Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

The buffer can be stored at room temperature. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.

Western Blotting: Electrotransfer of Proteins

This compound buffer is particularly advantageous for the electrotransfer of basic proteins and high molecular weight proteins due to its high pH, which helps to ensure a net negative charge on the proteins, promoting their migration from the gel to the membrane.

Transfer Buffer Composition (1X):

-

25 mM this compound

-

10-20% (v/v) Methanol

-

Adjust to pH 10.0 with NaOH

Protocol for Wet Transfer:

-

Gel Equilibration: After SDS-PAGE, carefully remove the gel and equilibrate it in the this compound transfer buffer for 10-15 minutes.

-

Membrane Preparation: Cut a piece of PVDF or nitrocellulose membrane to the size of the gel. If using PVDF, activate it by immersing in 100% methanol for 15-30 seconds, followed by a brief rinse in dH₂O. Equilibrate the membrane in the this compound transfer buffer for at least 5 minutes.

-

Assemble the Transfer Sandwich: Assemble the transfer sandwich in the following order, ensuring no air bubbles are trapped between the layers:

-

Cathode (-) side

-

Filter paper

-

Polyacrylamide gel

-

Membrane

-

Filter paper

-

Anode (+) side

-

-

Electrotransfer: Place the transfer cassette into the blotting apparatus filled with cold this compound transfer buffer. Perform the transfer at a constant voltage (e.g., 100 V for 1-2 hours) or constant current, according to the manufacturer's instructions for your specific apparatus. The use of a cooling unit is recommended to dissipate heat.

-

Post-Transfer: After the transfer is complete, disassemble the sandwich and proceed with staining or immunodetection.

Western Blotting Workflow using this compound Buffer.

Enzyme Kinetics Assay: Alkaline Phosphatase

This compound buffer provides an optimal alkaline environment for assaying enzymes with high pH optima, such as alkaline phosphatase (ALP).

Assay Buffer:

-

100 mM this compound, pH 10.0

-

1 mM MgCl₂

Substrate Solution:

-

10 mM p-Nitrophenyl phosphate (pNPP) in Assay Buffer

Protocol:

-

Prepare Reagents: Prepare the Assay Buffer and Substrate Solution as described above.

-

Enzyme Preparation: Dilute the alkaline phosphatase enzyme to a working concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Reaction Setup:

-

Pipette 180 µL of the Substrate Solution into the wells of a 96-well microplate.

-

Include a blank for each sample containing 180 µL of Substrate Solution and 20 µL of Assay Buffer without the enzyme.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add 20 µL of the diluted enzyme solution to each well to start the reaction.

-

Measure Absorbance: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be determined using its molar extinction coefficient.

Enzyme Kinetics Assay Workflow with this compound Buffer.

Applications of this compound Buffer

This compound's unique properties make it a valuable tool in a range of biochemical and pharmaceutical applications that require a stable alkaline environment.

Protein Analysis

-

Western Blotting and Immunoblotting: As detailed in the protocol above, this compound is highly effective for the electrotransfer of proteins, especially those that are basic or have a high molecular weight. Its high pH ensures that most proteins carry a net negative charge, facilitating their migration out of the polyacrylamide gel.

-

Protein Sequencing: When N-terminal sequencing of a protein is required after transfer to a membrane, this compound is a preferred buffer over Tris-glycine systems. Glycine can interfere with the Edman degradation chemistry used in protein sequencing, whereas this compound, being a secondary amine, does not.

-

Protein Purification: this compound can be employed in various protein purification techniques, such as ion-exchange and affinity chromatography, for proteins that are stable and soluble at alkaline pH. For instance, it has been mentioned in the context of fibronectin purification.

Enzyme Assays

This compound is an excellent choice for studying the kinetics of enzymes that exhibit optimal activity in alkaline conditions. A prime example is alkaline phosphatase, but it is also suitable for other enzymes such as certain proteases and kinases that function at high pH.

Capillary Electrophoresis

In capillary electrophoresis (CE), the choice of the background electrolyte is crucial for achieving good separation. This compound can be used as a buffer in CE for the analysis of basic drugs and other compounds that are better separated at a high pH. The alkaline environment can alter the charge of the analytes and the electroosmotic flow, thereby influencing the separation.

Drug Development and Formulation

The stability of therapeutic proteins is a critical aspect of drug development. Buffers play a key role in maintaining the pH of a formulation and preventing protein aggregation and degradation. While specific examples are not extensively documented, this compound's properties, such as its low metal-binding capacity and ability to maintain a stable alkaline pH, suggest its potential utility in the formulation of certain protein-based drugs that are most stable at a high pH. However, the effect of any buffer on the stability of a specific therapeutic protein must be empirically determined.

Logical Workflow for Buffer Selection

Choosing the appropriate buffer is a critical step in experimental design. The following diagram illustrates a logical workflow for selecting a suitable biological buffer for applications requiring an alkaline pH.

Workflow for Selecting an Alkaline Biological Buffer.

Limitations and Considerations

While this compound is a versatile and effective buffer, there are some limitations and considerations to keep in mind:

-

Temperature Dependence of pKa: Like most buffers, the pKa of this compound is dependent on temperature. It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed to ensure accuracy.

-

Potential for Interactions: Although this compound is generally considered to be non-interactive, it is always advisable to empirically test for any potential interference with the specific biological system under investigation.

-

Cost: Compared to more common buffers like Tris, this compound can be more expensive, which may be a consideration for large-scale applications.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. You are being redirected... [bio-world.com]

- 4. biofargo.com [biofargo.com]

- 5. The differences in properties and uses between CAPS and this compound, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Capso as a Biological Buffer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, maintaining a stable pH is paramount to the success of a vast array of experimental and manufacturing processes. The integrity of cellular components, the kinetics of enzymatic reactions, and the stability of protein structures are all exquisitely sensitive to fluctuations in hydrogen ion concentration. Among the arsenal of buffering agents available to scientists, zwitterionic buffers, particularly those developed by Good and colleagues, have become indispensable. This technical guide provides a comprehensive overview of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, commonly known as Capso. This document will delve into its core physicochemical properties, detail its applications in various biological assays, provide structured experimental protocols, and present visual workflows to aid in its practical implementation.

Physicochemical Properties of this compound

This compound is a zwitterionic biological buffer that belongs to the same family as CAPS (3-(cyclohexylamino)-1-propanesulfonic acid). Its key feature is its buffering capacity in the alkaline pH range. The presence of a hydroxyl group in its structure increases its hydrophilicity compared to CAPS.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | [2][3] |

| CAS Number | 73463-39-5 | [3] |

| Molecular Formula | C₉H₁₉NO₄S | [3] |

| Molecular Weight | 237.32 g/mol | |

| pKa at 25°C | 9.6 | |

| Useful pH Range | 8.9 - 10.3 | |

| Appearance | White crystalline powder | |

| Solubility in Water | Good | |

| Melting Point | 270-274°C |

Applications in Biological Research and Drug Development

This compound's alkaline buffering range makes it a valuable tool in a variety of scientific applications, from fundamental research to pharmaceutical manufacturing.

Protein Analysis and Purification

Western Blotting and Immunoblotting: this compound is frequently used in transfer buffers for Western blotting, particularly for the efficient electrotransfer of high molecular weight (HMW) proteins (>150 kDa) and basic proteins from polyacrylamide gels to membranes such as PVDF or nitrocellulose. The high pH of this compound-based transfer buffers facilitates the elution of these proteins from the gel matrix. A key advantage of using this compound over the more traditional Tris-glycine buffers is the absence of glycine, which can interfere with downstream applications like N-terminal protein sequencing.

2D Gel Electrophoresis: In two-dimensional gel electrophoresis, which separates proteins based on both their isoelectric point and molecular weight, maintaining a stable pH gradient is crucial. While not as commonly cited as other buffers for the isoelectric focusing (IEF) step, an alkaline buffer like this compound can be beneficial in the second dimension (SDS-PAGE) or in specialized IEF applications focusing on alkaline proteins.

Protein Crystallization: The screening of optimal buffer conditions is a critical step in protein crystallization. While a wide range of buffers are used, the choice of buffer can significantly impact protein solubility and crystal formation. For proteins that are more stable and soluble at alkaline pH, this compound can be a suitable component of the crystallization screening matrix.

Enzyme Kinetics

Many enzymes exhibit optimal activity within a narrow and often alkaline pH range. This compound is an excellent choice for studying the kinetics of such enzymes, a notable example being alkaline phosphatase, which typically has a pH optimum around 10.5. Its minimal reactivity with enzymes and proteins ensures that it does not interfere with the enzymatic reaction being studied.

Membrane Protein Extraction

The extraction and solubilization of integral membrane proteins are notoriously challenging due to their hydrophobic nature. Maintaining a mildly alkaline environment can be crucial for preserving the structure and function of these proteins during extraction. This compound is used in lysis buffers to maintain a stable pH, preventing denaturation and aggregation of membrane proteins.

Drug Formulation and Stability

In the pharmaceutical industry, the stability of a drug product is of utmost importance. Buffers are critical excipients used to maintain the pH of liquid formulations, thereby preventing degradation of the active pharmaceutical ingredient (API). For drug candidates that are more stable in alkaline conditions, this compound can be considered as a buffering agent in formulation development, provided it is compatible with the API and other excipients.

Experimental Protocols

This section provides detailed methodologies for the preparation and use of this compound buffers in key applications.

Preparation of 10X this compound Stock Solution (100 mM, pH 9.6)

Materials:

-

This compound (MW: 237.32 g/mol )

-

Deionized water

-

2N Sodium Hydroxide (NaOH)

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder and beaker

-

0.22 µm sterile filter unit

Procedure:

-

Weigh 23.73 g of this compound powder and transfer it to a beaker.

-

Add approximately 800 mL of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer and add the stir bar. Stir until the this compound powder is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 2N NaOH to the solution while continuously monitoring the pH.

-

Continue adding NaOH dropwise until the pH reaches 9.6.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

-

For applications requiring sterile conditions, filter the buffer through a 0.22 µm sterile filter.

-

Store the 10X this compound stock solution at 4°C.

Protocol for Western Blot Transfer Buffer (Wet Transfer)

Materials:

-

10X this compound Stock Solution (100 mM, pH 9.6)

-

Methanol

-

Deionized water

Procedure:

-

To prepare 1 L of 1X this compound Transfer Buffer, combine the following:

-

100 mL of 10X this compound Stock Solution (final concentration: 10 mM)

-

200 mL of Methanol (final concentration: 20%)

-

700 mL of Deionized water

-

-

Mix the components thoroughly.

-

Cool the buffer to 4°C before use for optimal transfer, especially for HMW proteins.

Protocol for Alkaline Phosphatase Assay

Materials:

-

1X this compound Assay Buffer (e.g., 50 mM this compound, pH 10.3)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Alkaline phosphatase enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare the 1X this compound Assay Buffer by diluting the 10X stock solution and adjusting the pH to 10.3 with NaOH if necessary.

-

Prepare the pNPP substrate solution in the 1X this compound Assay Buffer at the desired concentration.

-

In a cuvette, add the 1X this compound Assay Buffer and the pNPP substrate solution.

-

Initiate the reaction by adding a small volume of the alkaline phosphatase enzyme solution.

-

Immediately place the cuvette in a spectrophotometer and measure the absorbance at 405 nm over time.

-

The rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

Mandatory Visualizations

Experimental Workflow: Western Blotting with this compound Transfer Buffer

Caption: Workflow for Western blotting utilizing a this compound-based transfer buffer.

Signaling Pathway: Generic Kinase Cascade

References

- 1. benchchem.com [benchchem.com]

- 2. The differences in properties and uses between CAPS and this compound, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. The role of this compound buffer in immunoblotting and immunoprecipitation experiments [vacutaineradditives.com]

function of Capso in molecular biology

An In-depth Technical Guide to the Core Functions of CAPS Protein Families in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse roles of three major protein families frequently referred to as "CAPS" in molecular biology: Cyclase-Associated Proteins (CAP), Catabolite Activator Protein (CAP), and Ca2+-dependent Activator Protein for Secretion (CAPS). Understanding the distinct functions and mechanisms of these protein families is crucial for advancing research in cellular signaling, gene regulation, and neurobiology.

Cyclase-Associated Proteins (CAP)

Cyclase-Associated Proteins (CAPs) are a highly conserved family of actin-binding proteins found across a wide range of organisms, from yeast to mammals.[1] These multifunctional proteins play a critical role in regulating actin filament dynamics, which is essential for numerous cellular processes.

Core Functions:

-

Actin Remodeling: The primary function of all CAPs is to regulate the actin cytoskeleton. They contain a C-terminal actin-binding domain that allows them to control actin remodeling in response to cellular signals.[1] This regulation is vital for maintaining normal cell morphology, cell division, growth, and locomotion.[1]

-

Signaling Pathways: CAPs are also involved in various species-specific signaling pathways.[1] In Drosophila, for instance, CAP is implicated in Hedgehog-mediated eye development.[1] In the yeast Saccharomyces cerevisiae, CAP is a component of the adenylyl cyclase complex and facilitates the activation of adenylate cyclase by Ras.

-

Sterol Export: Recent studies have identified a role for CAP superfamily members, also known as sperm-coating proteins, as sterol-binding and export proteins. This function appears to be conserved, as mammalian CRISP2 (a CAP family member) can complement sterol export defects in yeast. This suggests that CAP proteins may function as a novel class of secreted extracellular sterol-binding proteins.

Structural Domains:

Yeast CAPs, which are well-characterized, possess four major domains: